3-Tert-butyl-5-iodophenol
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Overview
Description
3-Tert-butyl-5-iodophenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group. This compound is notable for its tert-butyl group at the third position and an iodine atom at the fifth position on the phenol ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-iodophenol typically involves the iodination of 3-tert-butylphenol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows: [ \text{3-tert-butylphenol} + I_2 + \text{oxidizing agent} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-iodophenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include 3-tert-butyl-5-azidophenol or 3-tert-butyl-5-thiocyanatophenol.
Oxidation: Products include 3-tert-butyl-5-iodoquinone.
Reduction: Products include 3-tert-butylphenol.
Scientific Research Applications
3-Tert-butyl-5-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-iodophenol involves its interaction with molecular targets through its phenolic hydroxyl group and iodine atom. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodoresorcinol: Contains two hydroxyl groups, leading to different chemical properties and reactivity.
2-Tert-butyl-4-iodophenol: The position of the substituents affects its reactivity and interaction with other molecules.
Uniqueness
3-Tert-butyl-5-iodophenol is unique due to the specific positioning of its tert-butyl and iodine substituents. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its combination of steric hindrance and reactivity makes it a versatile compound in organic synthesis and other fields.
Properties
Molecular Formula |
C10H13IO |
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Molecular Weight |
276.11 g/mol |
IUPAC Name |
3-tert-butyl-5-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3 |
InChI Key |
MMJIVLBVDWZXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)I)O |
Origin of Product |
United States |
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